molecular formula C20H19N3O3S2 B494334 N-(2-{[(CYCLOPROPYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2-METHOXYBENZAMIDE

N-(2-{[(CYCLOPROPYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2-METHOXYBENZAMIDE

Cat. No.: B494334
M. Wt: 413.5g/mol
InChI Key: IGKIPQAYOQDQFB-UHFFFAOYSA-N
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Description

N-(2-{[(CYCLOPROPYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2-METHOXYBENZAMIDE is a complex organic compound with a unique structure that includes a benzothiazole ring, a cyclopropylamino group, and a methoxybenzamide moiety

Properties

Molecular Formula

C20H19N3O3S2

Molecular Weight

413.5g/mol

IUPAC Name

N-[2-[2-(cyclopropylamino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]-2-methoxybenzamide

InChI

InChI=1S/C20H19N3O3S2/c1-26-16-5-3-2-4-14(16)19(25)22-13-8-9-15-17(10-13)28-20(23-15)27-11-18(24)21-12-6-7-12/h2-5,8-10,12H,6-7,11H2,1H3,(H,21,24)(H,22,25)

InChI Key

IGKIPQAYOQDQFB-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N=C(S3)SCC(=O)NC4CC4

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N=C(S3)SCC(=O)NC4CC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[(CYCLOPROPYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2-METHOXYBENZAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of the Cyclopropylamino Group: This step involves the reaction of the benzothiazole intermediate with cyclopropylamine under controlled conditions.

    Attachment of the Methoxybenzamide Moiety: This final step involves the coupling of the intermediate with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[(CYCLOPROPYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2-METHOXYBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

N-(2-{[(CYCLOPROPYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2-METHOXYBENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-{[(CYCLOPROPYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2-METHOXYBENZAMIDE involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes and proteins, potentially inhibiting their function. For example, benzothiazole derivatives have been shown to inhibit enzymes such as dihydroorotase and DNA gyrase .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-{[2-(cyclopropylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-3-phenylacrylamide
  • N-[2-({2-[(3-Chloro-4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-phenoxyacetamide

Uniqueness

N-(2-{[(CYCLOPROPYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2-METHOXYBENZAMIDE is unique due to the presence of the methoxybenzamide moiety, which can impart different electronic and steric properties compared to similar compounds. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for further research.

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